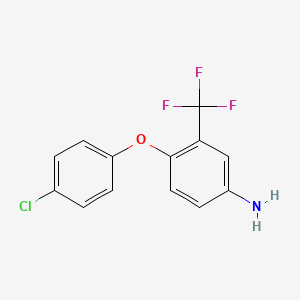

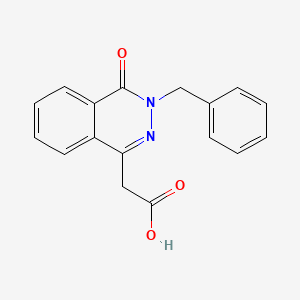

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid

Übersicht

Beschreibung

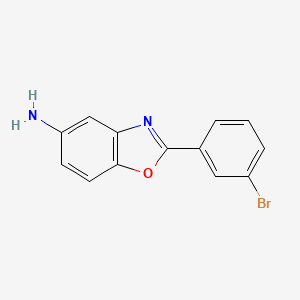

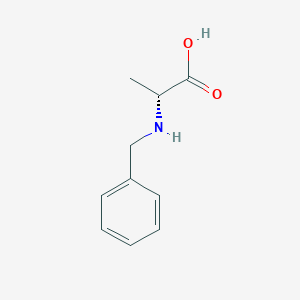

The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid is a chemical structure that can be associated with a class of organic compounds known as isoindoles. These compounds are characterized by a 2H-isoindole skeleton, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The specific compound also contains a 4-methylbenzoic acid moiety, suggesting potential for biological activity or use as an intermediate in chemical synthesis.

Synthesis Analysis

While the exact synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related benzoxazine-carboxylic acids involves the condensation of salicylamide with aldehydes and ketones, followed by hydrolysis . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoindole derivatives is often elucidated using techniques such as X-ray diffraction, IR spectroscopy, and NMR . These methods provide detailed information about the arrangement of atoms within the molecule, the presence of functional groups, and the overall geometry of the compound. For the compound of interest, similar analytical techniques would likely reveal a planar isoindole core with substituents that influence its electronic and steric properties.

Chemical Reactions Analysis

Isoindole derivatives can participate in various chemical reactions, depending on their functional groups and substitution patterns. The presence of a benzoic acid moiety suggests that the compound could undergo reactions typical of carboxylic acids, such as esterification or amidation . Additionally, the isoindole ring might be involved in electrophilic aromatic substitution reactions, especially if activated by electron-withdrawing or electron-donating groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. The presence of a carboxylic acid group in the compound would likely confer a certain degree of acidity, making it soluble in basic aqueous solutions . The methyl group on the benzoic acid ring could slightly increase the hydrophobicity of the compound, affecting its solubility in organic solvents.

Wissenschaftliche Forschungsanwendungen

Application in Biochemistry

- Scientific Field: Biochemistry .

- Summary of the Application: This compound has been studied for its interactions with Bovine Serum Albumin (BSA), a protein used as a proxy for human serum albumin in drug interaction studies . The study aimed to understand how this compound interacts with BSA, which could have implications for its distribution and efficacy in the body .

- Methods of Application or Experimental Procedures: The interaction between BSA and this compound was studied using a multi-spectroscopic approach, which included UV spectrophotometry, spectrofluorimetry, three-dimensional spectrofluorometric, and molecular docking studies .

- Results or Outcomes: The study found that static quenching was involved in quenching the fluorescence of BSA by this compound, indicating a complex formation between the two . The binding constant decreased with higher temperature, suggesting an unstable complex at higher temperatures . A single binding site was observed, and the site probe experiments showed site II (sub-domain IIIA) of BSA as the binding site for this compound .

Application in Antioxidant, Antimicrobial, and Anticancer Research

- Scientific Field: Biochemistry and Pharmacology .

- Summary of the Application: This compound has been synthesized as a hybrid of Gabapentin and Pregabalin with phthalic anhydride derivatives. It has been evaluated for its potential as an antioxidant, antimicrobial, and anticancer agent .

- Methods of Application or Experimental Procedures: The compound was synthesized through molecular hybridization. Its antioxidant properties were evaluated using the DPPH method. Its antibacterial activity was tested against two microbial strains (E. coli and Staphylococcus Aureus) using the well diffusion method. Its effect on the proliferation, cell cycle, and cell death of two human cancer cell lines (Caco-2 and HCT-116) was also studied .

- Results or Outcomes: The compound exhibited good free radical scavenging effect, with compound 3 being the most effective with an IC50 value of 2.525 µmol/mL. All compounds showed antibacterial activity against E. coli and Staphylococcus Aureus. The compounds suppressed proliferation, arrested progress throughout the cell cycle, and induced apoptosis in Caco-2 and HCT-116 cancer cells. Compound 2 was highly effective against Caco-2 cells, with an IC50 value less than 1 µmol/L .

Eigenschaften

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-9-6-7-10(16(20)21)8-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMZERJXLKKHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352722 | |

| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid | |

CAS RN |

420101-13-9 | |

| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

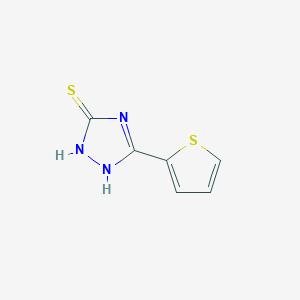

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

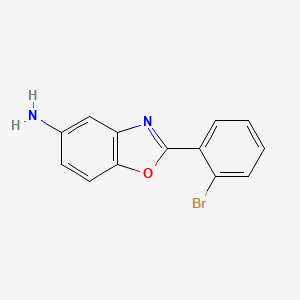

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)